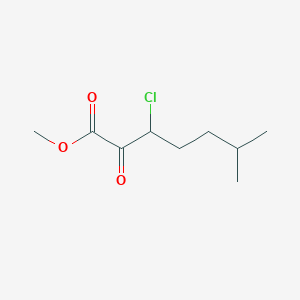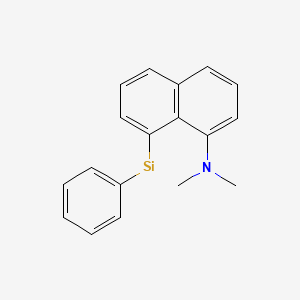
Methyl 3-chloro-6-methyl-2-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-6-methyl-2-oxoheptanoate is an organic compound with the molecular formula C9H15ClO3. It is a derivative of heptanoic acid, featuring a chlorine atom, a methyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-6-methyl-2-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-6-methyl-2-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-methyl-2-oxoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 3-chloro-6-methyl-2-hydroxyheptanoate.
Oxidation: Formation of 3-chloro-6-methyl-2-oxoheptanoic acid.
Scientific Research Applications
Methyl 3-chloro-6-methyl-2-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-methyl-2-oxoheptanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-2-oxoheptanoate: Lacks the methyl group at the 6-position.
Methyl 3-bromo-6-methyl-2-oxoheptanoate: Contains a bromine atom instead of chlorine.
Methyl 3-chloro-6-methyl-2-oxooctanoate: Has an additional carbon in the chain.
Uniqueness
Methyl 3-chloro-6-methyl-2-oxoheptanoate is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various chemical transformations and research studies.
Properties
CAS No. |
113524-84-8 |
|---|---|
Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
methyl 3-chloro-6-methyl-2-oxoheptanoate |
InChI |
InChI=1S/C9H15ClO3/c1-6(2)4-5-7(10)8(11)9(12)13-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
WLQBPALIDADIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(=O)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)



![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
